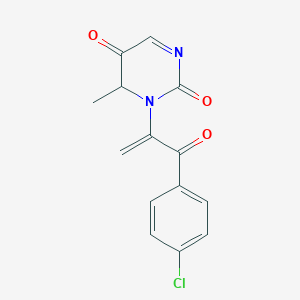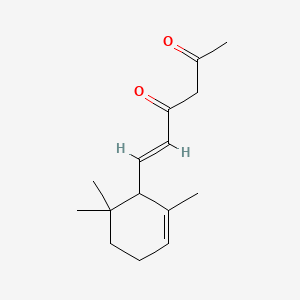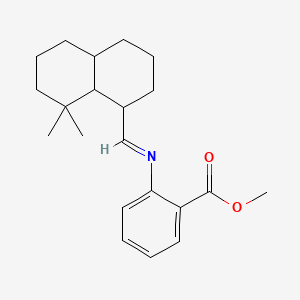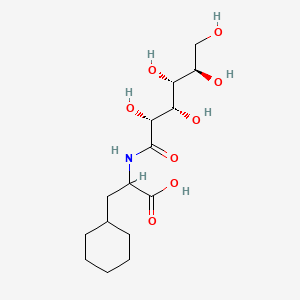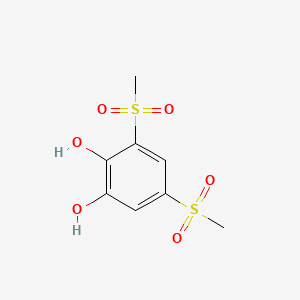
1,2-Benzenediol, 3,5-bis(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is an organic compound with the molecular formula C8H10O6S2 It is characterized by the presence of two hydroxyl groups and two methylsulfonyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- typically involves the sulfonation of 1,2-benzenediol (catechol) with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methylsulfonyl groups can be reduced to methylthiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,5-bis(methylsulfonyl)-1,2-benzoquinone.
Reduction: Formation of 3,5-bis(methylthiol)-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylsulfonyl groups can influence the compound’s reactivity and solubility. These interactions can modulate various biological and chemical processes, making the compound useful in different applications.
相似化合物的比较
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with tert-butyl groups instead of methylsulfonyl groups.
1,2-Benzenediol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methylsulfonyl groups.
Uniqueness
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is unique due to the presence of the methylsulfonyl groups, which impart distinct chemical properties such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. These properties differentiate it from other similar compounds and make it valuable for specific applications.
属性
CAS 编号 |
125629-19-8 |
|---|---|
分子式 |
C8H10O6S2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
3,5-bis(methylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O6S2/c1-15(11,12)5-3-6(9)8(10)7(4-5)16(2,13)14/h3-4,9-10H,1-2H3 |
InChI 键 |
MCRNEKQTLQYVFD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


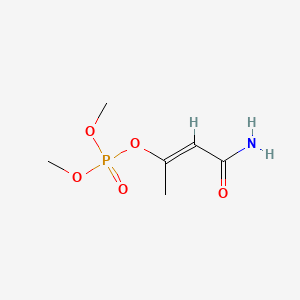

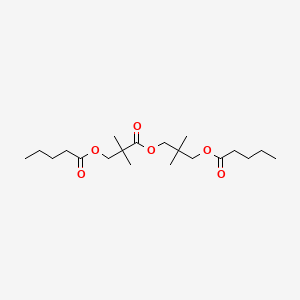


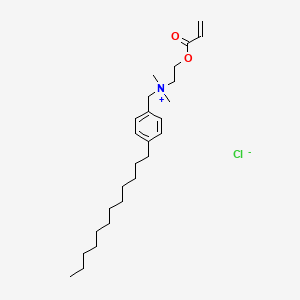
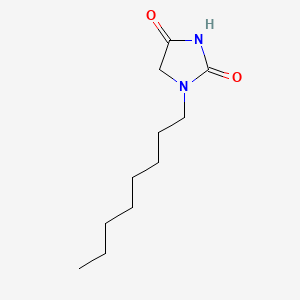
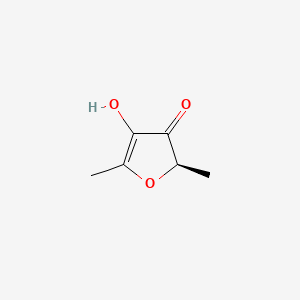

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
